molecular formula C13H19NO4 B2884072 Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate CAS No. 191111-02-1

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

Cat. No.: B2884072
CAS No.: 191111-02-1
M. Wt: 253.298
InChI Key: NSHODLNECMAQEK-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, an ethynyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through or other ring-forming methodologies.

    Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the cyclobutane ring.

    Carbamate Formation: The carbamate moiety is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The ethynyl group can be oxidized to form different functional groups such as ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethynyl or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones, while reduction can produce alkanes.

Scientific Research Applications

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethynylcyclobutane-1-carboxylate: Lacks the carbamate moiety, making it less versatile in certain applications.

    Ethynylcyclobutane derivatives: These compounds share the ethynyl and cyclobutane features but differ in other functional groups.

Uniqueness

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is unique due to the presence of the carbamate moiety, which can enhance its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility.

Properties

IUPAC Name

methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-6-9-7-13(8-9,10(15)17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHODLNECMAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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